molecular formula C11H13BrClN3 B6144679 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride CAS No. 1355789-03-5

4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride

Cat. No. B6144679
CAS RN: 1355789-03-5
M. Wt: 302.60 g/mol
InChI Key: NKQQUIJARLBWPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-bromophenylhydrazine hydrochloride, involves steps of diazotization, reduction, purification, and salification . The method uses concentrated hydrochloric acid to maintain strong acidity of the reaction liquor, ensuring smooth and complete proceeding of the reaction .


Chemical Reactions Analysis

The compound “4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride” likely participates in various chemical reactions due to its complex structure. For instance, 4-bromophenylhydrazine hydrochloride is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides .

Scientific Research Applications

Pyrazoline Derivatives in Medicinal Chemistry

Pyrazoline derivatives are extensively explored for their pharmacological significance. They display a vast array of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects. For instance, Dar and Shamsuzzaman highlight the importance of pyrazoles as pharmacophores, offering a template for medicinal chemistry due to their extensive biological activities and role as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). This underscores the potential of specific derivatives like "4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride" in therapeutic applications.

Antifungal Applications

Kaddouri et al. examined small molecules against the Fusarium oxysporum f. sp. Albedinis, identifying structural features common among compounds with significant antifungal activities. This research indicates the potential of pyrazoline derivatives in combating fungal pathogens affecting plants, suggesting an agricultural application of such compounds (Kaddouri et al., 2022).

Catalysis and Organic Synthesis

Hybrid catalysts utilizing pyrazoline scaffolds have been explored for synthesizing various heterocycles, indicating their utility in medicinal and pharmaceutical industries. Parmar et al. discuss the application of these catalysts in developing lead molecules, showcasing the versatility of pyrazoline derivatives in chemical synthesis (Parmar, Vala, & Patel, 2023).

Synthetic Methodologies

The synthesis and transformation of pyrazoline derivatives into heterocycles and dyes demonstrate their value as building blocks in organic chemistry. Gomaa and Ali review the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, shedding light on their potential in synthesizing a wide range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3.ClH/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8;/h3-6H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQQUIJARLBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride

CAS RN

1258649-73-8
Record name 1H-Pyrazol-5-amine, 4-(4-bromophenyl)-1,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258649-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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